1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene
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Overview
Description
1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene is a chemical compound with the molecular formula C8H6F4OS It is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethylsulfanyl group attached to a benzene ring
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reaction conditions, such as the presence of radical initiators and controlled temperatures.
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.
Chemical Reactions Analysis
1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution Reactions: The methoxy and fluorine groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene has several scientific research applications:
Biology: The compound’s unique chemical properties make it useful in studying biological systems and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism by which 1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylsulfanyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and processes. Detailed studies on its mechanism of action are essential for understanding its full range of effects and applications.
Comparison with Similar Compounds
1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The presence of the methoxy group in this compound distinguishes it from these related compounds, potentially leading to different reactivity and applications.
Properties
IUPAC Name |
1-fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4OS/c1-13-5-2-3-6(9)7(4-5)14-8(10,11)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUPQHJCYRSPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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